6-Chloro-5-quinolinecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

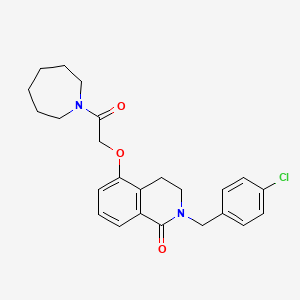

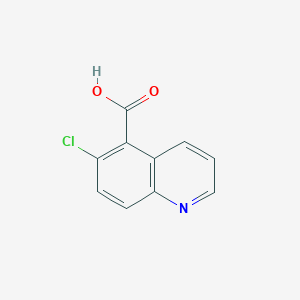

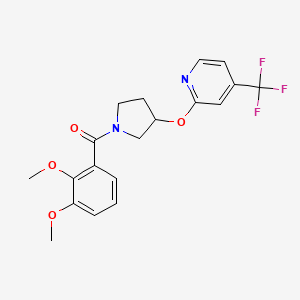

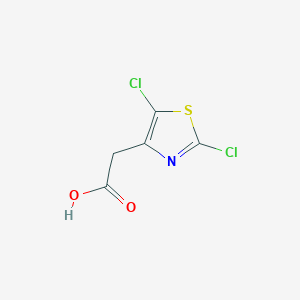

6-Chloro-5-quinolinecarboxylic acid (CAS Number: 803736-96-1) is a chemical compound with a molecular weight of 207.62 . It is a solid substance at room temperature . This compound is of interest in many research fields due to its unique physical and chemical properties.

Synthesis Analysis

Quinoline, the core structure of 6-Chloro-5-quinolinecarboxylic acid, has versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The linear formula of 6-Chloro-5-quinolinecarboxylic acid is C10H6ClNO2 . The molecular weight is 207.61.Chemical Reactions Analysis

Quinoline and its analogues have been reported to undergo a wide range of reactions . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Physical And Chemical Properties Analysis

6-Chloro-5-quinolinecarboxylic acid is a solid at room temperature . It has a molecular weight of 207.61 and a linear formula of C10H6ClNO2 .Scientific Research Applications

Synthesis of Covalent Organic Frameworks (COFs)

6-Chloro-5-quinolinecarboxylic acid can be used in the synthesis of quinolinecarboxylic acid-linked COFs (QCA–COFs). This process involves a Doebner multicomponent reaction, resulting in a material with multifunction, high specific surface area, robust physicochemical stability, and excellent crystallinity . The QCA–COFs demonstrate excellent adsorption capacity for water–soluble organic pollutants .

Removal of Water-Soluble Pollutants

The QCA–COFs synthesized using 6-Chloro-5-quinolinecarboxylic acid have been found to be highly efficient in the removal of water-soluble pollutants. They can capture pollutants such as rhodamine B, methylene blue, gentamycin, and 2,4–dichlorophenoxyacetic acid from water .

Green and Clean Syntheses

6-Chloro-5-quinolinecarboxylic acid can be used in green and clean syntheses. For instance, a one-pot, solvent-free, microwave-assisted, multi-component reaction has been developed for the synthesis of a quinoline derivative without any solvent .

Pharmaceutical Applications

Quinolines, including 6-Chloro-5-quinolinecarboxylic acid, have become important compounds due to their variety of applications in medicinal chemistry . They are used in the development of small molecules, which could be a rich source of biological potential .

Industrial Chemistry Applications

Quinolines are also used in the field of industrial chemistry . They are used in the synthesis of various organic intermediates via green chemistry and their utilization in the synthesis of biologically active compounds .

Environmental Applications

The QCA–COFs synthesized using 6-Chloro-5-quinolinecarboxylic acid can capture various water-soluble organic pollutants from real water samples at ppb level with higher than 95% removal efficiencies and excellent recycling performance .

Safety And Hazards

The safety data sheet for a similar compound, 6-Quinolinecarboxylic acid, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

Future Directions

Quinoline and its derivatives have been the focus of numerous studies due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, serving as scaffolds for drug discovery . Therefore, future research may continue to explore the synthesis, functionalization, and biological activities of quinoline derivatives, including 6-Chloro-5-quinolinecarboxylic acid.

properties

IUPAC Name |

6-chloroquinoline-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-3-4-8-6(2-1-5-12-8)9(7)10(13)14/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJPJHOYDHXFAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=O)O)Cl)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-5-quinolinecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(2-Chloro-6-fluorophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2872573.png)

![2-methylpropyl 4-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,4-diazepane-1-carboxylate](/img/structure/B2872574.png)

![3,4,5,6-tetrachloro-N-[2-(trifluoromethoxy)phenyl]pyridine-2-carboxamide](/img/structure/B2872579.png)

![7-[(3-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2872582.png)

![Ethyl 4-[(2-oxo-6,7,8,9-tetrahydrobenzo[g]chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2872591.png)